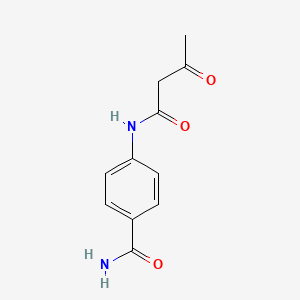

4-(3-Oxobutanamido)benzamide

Übersicht

Beschreibung

“4-(3-Oxobutanamido)benzamide” is a chemical compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a mono-isotopic mass of 220.084793 Da . This compound is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of benzamides, such as “4-(3-Oxobutanamido)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the electrochemical synthesis and amidation of benzoin . The order of reactions can change the products produced .Molecular Structure Analysis

The molecular structure of “4-(3-Oxobutanamido)benzamide” can be analyzed using density functional theory . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Oxobutanamido)benzamide” can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Physical And Chemical Properties Analysis

Most amides, including “4-(3-Oxobutanamido)benzamide”, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4-(3-Oxobutanamido)benzamide: and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured by total antioxidant capacity, free radical scavenging, and metal chelating activity. Some benzamide compounds have shown to be more effective than standard antioxidants, which could make them valuable in the development of new therapeutic agents .

Antibacterial Applications

Benzamide derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. This makes them potential candidates for the development of new antibacterial drugs. The in vitro growth inhibitory activity of these compounds against different bacteria has been tested, showing promising results for future clinical applications .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzamide derivatives make them interesting for the development of new pain relief medications. These compounds can potentially be used to treat conditions that involve inflammation and pain, providing a new avenue for pharmaceutical research .

Agricultural Chemicals

In the agricultural sector, benzamide derivatives can be used to develop new pesticides and herbicides. Their chemical properties allow them to interact with various biological targets in pests and weeds, offering a potential for safer and more effective agricultural chemicals .

Industrial Applications

The diverse chemical structure of benzamide compounds allows them to be used in various industrial applications, such as in the production of plastics, rubbers, and papers. Their stability and reactivity can be tailored for specific industrial processes, making them valuable in material science research .

Drug Discovery and Development

Benzamide derivatives are used extensively in drug discovery due to their bioactive properties. They serve as key intermediates in the synthesis of various pharmaceuticals. The ability to modify their structure provides a vast array of possibilities for the development of new drugs with targeted therapeutic effects .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-oxobutanoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHMIKIYRAREFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356619 | |

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Oxobutanamido)benzamide | |

CAS RN |

56766-13-3 | |

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

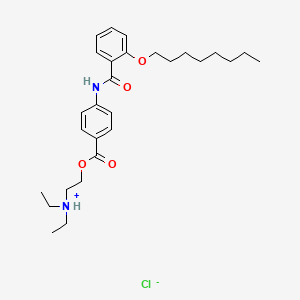

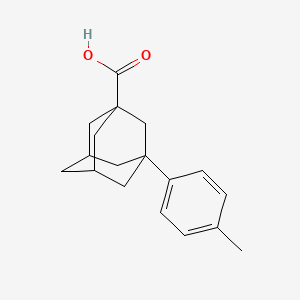

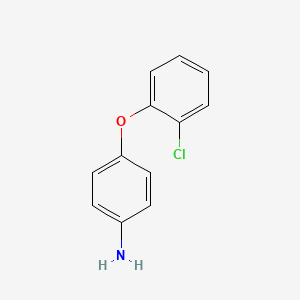

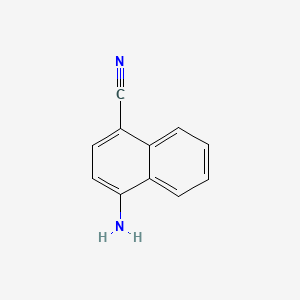

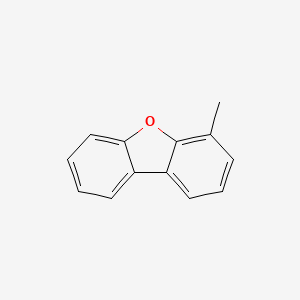

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.